Gallium;dimethylazanid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

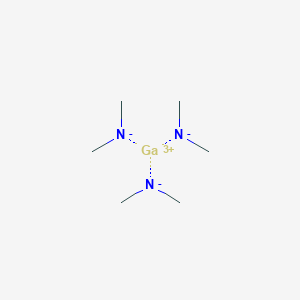

Gallium;dimethylazanide is a chemical compound that consists of gallium and dimethylazanide groups. Gallium is a metal with unique properties, including a low melting point and the ability to form various compounds with significant applications in different fields. Dimethylazanide is an organic group containing nitrogen and methyl groups. The combination of these components results in a compound with interesting chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Gallium;dimethylazanide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of semiconductors and other advanced materials.

Wirkmechanismus

Target of Action

Gallium;dimethylazanide primarily targets iron-dependent processes in cells . It competes with ferric iron (Fe3+), which is required for some enzymes to function . This competition disrupts iron uptake and utilization, particularly in cancer cells and bacteria .

Mode of Action

Gallium;dimethylazanide behaves remarkably like ferric iron (Fe3+), but unlike ferric iron, it cannot be reduced to a divalent form under physiological conditions . This allows gallium to compete with ferric iron, disrupting the function of iron-dependent enzymes . Gallium;dimethylazanide follows the normal uptake pathway used by iron, becoming bound to transferrin in the blood plasma . This facilitates high gallium uptake by cells, particularly cancer cells and bacteria .

Biochemical Pathways

Gallium;dimethylazanide affects several biochemical pathways. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis . It also disrupts mitochondrial function and changes the expression of proteins involved in iron transport and storage . In bacteria, gallium can inhibit iron-containing enzymes, including ribonucleotide reductase and catalase, and increase oxidant sensitivity .

Biochemische Analyse

Biochemical Properties

Gallium;dimethylazanide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, disrupting bacterial iron metabolism by substituting for iron when taken up by bacteria . The nature of these interactions is complex and multifaceted, involving changes in enzyme activity, protein function, and biomolecular structure .

Cellular Effects

The effects of Gallium;dimethylazanide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote apoptosis in cancer cells by activating caspase activity and modulating cyclin to inhibit the cell cycle .

Molecular Mechanism

At the molecular level, Gallium;dimethylazanide exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been shown to have a strong binding affinity for ATP, suggesting that it may have the potential to inhibit ATP .

Dosage Effects in Animal Models

The effects of Gallium;dimethylazanide can vary with different dosages in animal models. While specific details about these dosage effects are currently limited, it is known that gallium compounds have therapeutic effects in mice and humans with lung infections .

Metabolic Pathways

Gallium;dimethylazanide is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Gallium;dimethylazanide is transported and distributed within cells and tissues in a manner that is likely influenced by various factors, including transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Gallium;dimethylazanide typically involves the reaction of gallium trichloride with lithium dimethylazanide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The general reaction is as follows: [ \text{GaCl}_3 + 3 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Ga[N(CH}_3\text{)}_2}_3 + 3 \text{LiCl} ]

Industrial Production Methods: Industrial production of Gallium;dimethylazanide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.

Types of Reactions:

Oxidation: Gallium;dimethylazanide can undergo oxidation reactions, forming gallium oxide and other by-products.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state gallium compounds.

Substitution: Gallium;dimethylazanide can participate in substitution reactions where the dimethylazanide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.

Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.

Major Products Formed:

Oxidation: Gallium oxide and nitrogen-containing by-products.

Reduction: Lower oxidation state gallium compounds.

Substitution: New gallium complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Gallium trichloride: A common gallium compound used in various applications.

Gallium nitrate: Known for its use in medical treatments and imaging.

Gallium arsenide: Widely used in the semiconductor industry.

Uniqueness: Gallium;dimethylazanide is unique due to its specific combination of gallium and dimethylazanide groups, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer |

180335-73-3 |

|---|---|

Molekularformel |

C6H18GaN3 |

Molekulargewicht |

201.95 g/mol |

IUPAC-Name |

gallium;dimethylazanide |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

InChI-Schlüssel |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

Kanonische SMILES |

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.